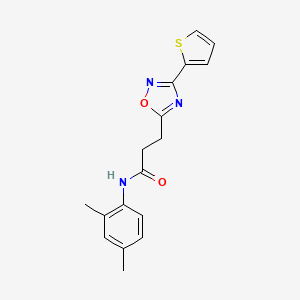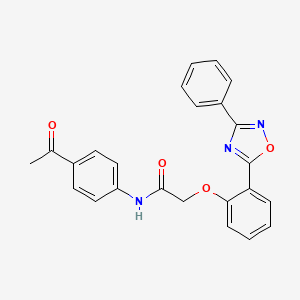
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide, also known as HMQCF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMQCF belongs to the class of quinoline-based compounds and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide involves the inhibition of various cellular pathways such as the PI3K/Akt/mTOR pathway and the NF-kB pathway. The compound also modulates the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. In addition, this compound has been found to enhance the levels of neurotransmitters such as dopamine and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound has shown good solubility in various solvents, making it suitable for in vitro and in vivo studies. However, the limitations of this compound include its low bioavailability and poor pharmacokinetic properties, which may hinder its clinical development.
Direcciones Futuras
There are several future directions for the research on N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide. One of the potential areas of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of novel drug delivery systems to enhance the bioavailability of this compound. Furthermore, the compound can be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, the potential therapeutic applications of this compound can be explored further in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in the treatment of various diseases. The compound has been synthesized through various methods and has been extensively studied for its potential therapeutic applications. This compound exhibits various biochemical and physiological effects and modulates various cellular pathways. Although the compound has several advantages for lab experiments, its low bioavailability and poor pharmacokinetic properties are major limitations. There are several future directions for the research on this compound, which may lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide involves the condensation reaction between 2-hydroxy-3-formylquinoline and N-phenylfuran-2-carboxamide. The reaction is carried out in the presence of a suitable catalyst and solvent. The yield and purity of the synthesized compound depend on various factors such as reaction time, temperature, and reactant ratio.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth. In addition, this compound has been reported to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-20-16(13-15-7-4-5-10-18(15)22-20)14-23(17-8-2-1-3-9-17)21(25)19-11-6-12-26-19/h1-13H,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPESKCMSCIDYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)
